Beclomethasone-17-monopropionate, also known as 17-BMP, is a synthetic corticosteroid derived from beclomethasone dipropionate. It is primarily recognized for its anti-inflammatory properties and is utilized in various therapeutic applications, particularly in respiratory conditions such as asthma and chronic obstructive pulmonary disease. As a metabolite of beclomethasone dipropionate, it exhibits enhanced glucocorticoid activity compared to its parent compound, making it a significant focus in pharmaceutical research.
Beclomethasone-17-monopropionate is classified as a small molecule drug and falls under the category of corticosteroids. Its chemical formula is , with a molecular weight of approximately 464.98 g/mol . The compound is primarily sourced from the metabolic conversion of beclomethasone dipropionate, which serves as a prodrug that releases beclomethasone-17-monopropionate upon administration .
The synthesis of beclomethasone-17-monopropionate typically involves the hydrolysis of beclomethasone dipropionate. This reaction can occur enzymatically or chemically, leading to the formation of the monopropionate variant. The hydrolysis process can be catalyzed by esterase enzymes present in various tissues, including the lungs and plasma .
A simplified reaction pathway includes the following steps:
This metabolic pathway highlights the importance of enzymatic activity in determining the pharmacokinetic properties of corticosteroids.
The molecular structure of beclomethasone-17-monopropionate features a complex steroid backbone characteristic of corticosteroids. The structural formula can be represented as:
The IUPAC name for this compound is (1R,2S,3aS,3bS,9aS,9bR,10S,11aS)-9b-chloro-10-hydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclo-pregna-1,4-diene-3,20-dione .
The compound's three-dimensional structure can be analyzed using various computational chemistry tools to predict its interactions with biological targets.
Beclomethasone-17-monopropionate undergoes various chemical reactions that influence its pharmacological activity:
These reactions are crucial for understanding the drug's bioavailability and therapeutic efficacy.
Beclomethasone-17-monopropionate exerts its effects primarily through binding to glucocorticoid receptors in target tissues. This binding leads to:
Research indicates that 17-BMP has a binding affinity approximately 30 times greater than that of its parent compound (beclomethasone dipropionate), enhancing its potency in clinical applications .
Beclomethasone-17-monopropionate exhibits several notable physical and chemical properties:
The elimination half-life of 17-BMP is approximately 2.8 hours . Its pharmacokinetics indicate that it undergoes significant hepatic metabolism before excretion primarily via bile (60%) and urine (12%) .
Beclomethasone-17-monopropionate is primarily used in:
Its enhanced receptor affinity makes it a valuable compound for developing new therapeutic strategies aimed at improving patient outcomes in respiratory diseases .
Beclomethasone-17-monopropionate (17-BMP) is the primary active metabolite of the prodrug beclomethasone dipropionate (BDP), a cornerstone in inhaled corticosteroid therapy for asthma and inflammatory conditions. Upon administration, BDP undergoes rapid enzymatic hydrolysis by esterases in pulmonary and gastrointestinal tissues, shedding one propionate group to form 17-BMP. This conversion is critical for therapeutic efficacy, as 17-BMP exhibits ~25-fold higher binding affinity for the glucocorticoid receptor (GR) compared to BDP and ~13-fold greater affinity than dexamethasone [1] [4].
The molecular basis of 17-BMP’s potency lies in its optimized interaction with the GR ligand-binding domain. Upon binding, the activated GR complex translocates to the nucleus, where it:
Table 1: Key Pharmacodynamic Properties of 17-BMP vs. BDP
Parameter | 17-BMP | BDP |
---|---|---|
GR Binding Affinity (Relative) | 25x | 1x |
Cytokine Suppression (IL-6 EC₅₀) | 0.05 nM | Not significant |
Anti-inflammatory Gene Induction | Strong (FKBP51, GILZ) | Weak |
This localized activity minimizes systemic effects, making 17-BMP pivotal for topical anti-inflammatory action in lung and gut mucosa. In chronic obstructive pulmonary disease (COPD) macrophages, 17-BMP suppresses inflammation 50–100× more effectively than BDP [4]. For gastrointestinal graft-versus-host disease (GVHD), oral BDP targets intestinal hydrolysis to 17-BMP, achieving focal efficacy with negligible systemic absorption [8].
The recognition of 17-BMP evolved from pharmacokinetic studies of BDP in the 1970s. BDP, first patented in 1962 and approved clinically in 1972, was initially presumed to act directly [7]. However, by the late 1970s, researchers observed that:
A pivotal 2002 pharmacokinetic study established 17-BMP as the dominant active species. After inhalation of BDP extrafine aerosol, >90% of plasma glucocorticoid activity was attributable to 17-BMP, with BDP concentrations being transient and low [2] [6]. Key findings included:
Table 2: Key Pharmacokinetic Parameters of 17-BMP from BDP Conversion
Parameter | Value | Study Details |
---|---|---|
Half-life (t₁/₂) | 2.8 hours | Adults with asthma [6] |
Tmax | 0.7 hours | After 320 µg BDP inhalation [1] |
Bioavailability | <20% (oral) | Due to first-pass hydrolysis [1] |
By the 2000s, 17-BMP was acknowledged as the primary mediator of BDP’s effects, reshaping device development (e.g., extrafine particle aerosols) to optimize lung delivery and metabolic activation [2] [6]. Its role in oral BDP formulations for GI inflammation further highlights the therapeutic harnessing of localized prodrug activation [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1